molecular formula C37H61N9O4 B3169272 Palmitoyl tripeptide-8 CAS No. 936544-53-5

Palmitoyl tripeptide-8

Cat. No. B3169272
M. Wt: 695.9 g/mol
InChI Key: WBHUVOTYPRYBNG-QAXCHELISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl Tripeptide-8, also known as PPT-8, is a peptide compound derived from plants or synthesized, comprising the fatty acid palmitic acid and the tripeptide-8 . It consists of arginine, histidine, and phenylalanine and is characterized as a multifunctional neuropeptide .


Synthesis Analysis

Palmitoyl Tripeptide-8 is a synthetic peptide often incorporated into skincare cosmetics . It is synthesized by combining the fatty acid palmitic acid with tripeptide-8 . The peptide part of the molecule acts like a messenger, instructing skin cells to produce more collagen and elastin .


Molecular Structure Analysis

The molecular formula of Palmitoyl Tripeptide-8 is C37H61N9O4, and its molecular weight is 695.94 .


Chemical Reactions Analysis

Palmitoyl Tripeptide-8 has been shown to inhibit IL-8 production in UVB-irradiated keratinocytes and in IL-1 stimulated fibroblasts . It also reduces the adverse consequences triggered by substance P release, leading to a decrease in the release of inflammatory cytokines (IL-1, IL-8, TNF-α), alleviating vasodilation, preventing and reducing external stimuli irritation, relieving symptoms such as itching, stinging, erythema, and edema, maintaining the normal sensitivity threshold of the skin, and promoting overall skin health .

Scientific Research Applications

Cosmetic Applications and Skin Improvement

  • Skin Conditioning and Safety : Palmitoyl Tripeptide-8, along with other peptides like Tripeptide-1 and Hexapeptide-12, primarily functions as skin conditioning agents in cosmetics. They are used in concentrations typically less than 10 ppm and have been found safe for cosmetic use (Johnson et al., 2018).
  • Anti-Wrinkle and Anti-Aging Effects : Studies have shown that Palmitoyl Tripeptide-8 can stimulate collagen production and fibroblast proliferation. This compound has demonstrated promising results in reducing skin wrinkles and improving skin elasticity, indicating its effectiveness as an anti-aging agent (배순민 et al., 2010).

Palmitoylation in Peptides

  • Palmitoylation Process and Effects : Palmitoylation, the process of adding a palmitoyl group to peptides, has been studied for its effects on peptide structure and function. For instance, the S, S-dipalmitoylation of specific peptides has been found to substantially increase their alpha-helix content in certain environments, affecting their biological activities (Yousefi-Salakdeh et al., 1999).

Pharmaceutical and Medical Research

  • Antimicrobial Activities : Palmitoyl Tripeptide-8 encapsulated in ethosome vesicles has shown higher antimicrobial activities compared to traditional preservatives like methyl paraben. This suggests its potential use in antimicrobial applications, especially in cosmetic formulations (Yeon-Jung Lee et al., 2014).
  • Drug Delivery Systems : Supramolecular and biocompatible hydrogels have been developed for topical applications, incorporating Palmitoyl Tripeptide-5. Such hydrogels demonstrate the potential of palmitoyl tripeptides in drug delivery systems, although the transdermal permeation of Palmitoyl Tripeptide-5 was found to be minimal (Seyedeh Rojin Shariati Pour et al., 2023).

Cosmetics for Sensitive Skin

  • Usage in Sensitive Skin Products : Palmitoyl Tripeptide-8 is utilized in cosmetics specifically designed for sensitive skin. Its inclusion in such products highlights its role as an active ingredient that interacts with skin cells via multiple mechanisms (Resende et al., 2021).

Future Directions

The skin benefits offered by Palmitoyl Tripeptide-8 are vast, making it a valuable resource in the beauty and skincare industry . It enhances the appearance and touch of your skin by encouraging the synthesis of essential skin proteins . This leads to a smoother skin texture and improved complexion, minimizing the appearance of fine lines and wrinkles for a youthful glow . Future research may focus on further exploring its benefits and potential applications in skincare.

properties

IUPAC Name

N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHUVOTYPRYBNG-QAXCHELISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl tripeptide-8

CAS RN

936544-53-5
Record name Palmitoyl tripeptide-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYL TRIPEPTIDE-8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl tripeptide-8
Reactant of Route 2
Reactant of Route 2
Palmitoyl tripeptide-8
Reactant of Route 3
Reactant of Route 3
Palmitoyl tripeptide-8
Reactant of Route 4
Reactant of Route 4
Palmitoyl tripeptide-8
Reactant of Route 5
Reactant of Route 5
Palmitoyl tripeptide-8
Reactant of Route 6
Reactant of Route 6
Palmitoyl tripeptide-8

Citations

For This Compound
34
Citations
DISP Resende, MS Ferreira, JM Sousa-Lobo, E Sousa… - Pharmaceuticals, 2021 - mdpi.com
… test formula containing palmitoyl tripeptide-8, three … palmitoyl tripeptide-8 was applied to the skin, although no quantitative measure was presented. In areas where palmitoyl tripeptide-8 …
Number of citations: 12 www.mdpi.com
MS Ferreira, JM Sousa Lobo… - International Journal of …, 2022 - Wiley Online Library
… , niacinamide, panthenol and acetyl dipeptide-1 cetyl ester were the only ones studied on volunteers having sensitive skin, while acetyl dipeptide-1 cetyl ester and palmitoyl tripeptide-8 …
Number of citations: 13 onlinelibrary.wiley.com
H Polonini, C Zander, J Radke - Journal of Cosmetics, Dermatological …, 2021 - scirp.org
… Palmitoyl tripeptide-8 (N-(1-oxohexadecyl)-L-histidyl-D-phenylalanyl-L-argininamide) is a … use of a facial lotion containing palmitoyl tripeptide-8 significantly improved redness, flushing, …
Number of citations: 3 www.scirp.org
D Day - Cosmeceuticals and Cosmetic Practice, 2013 - Wiley Online Library
Rosacea and facial redness can cause embarrassment and adversely affect self‐esteem and quality of life for affected individuals. Cosmeceuticals have come to play a major role in …
Number of citations: 2 onlinelibrary.wiley.com
BL Edison, Y Lee, BA Green - JOURNAL OF THE AMERICAN …, 2017 - qvsiete.com
Self-perceived sensitive skin is prevalent in the consumer market; those with visible erythema, heightened sensory awareness or rosacea-prone skin desire beneficial skincare beyond …
Number of citations: 0 www.qvsiete.com
E Dupont, C Leveille, J Gomez… - Journal of Cosmetic …, 2012 - Wiley Online Library
Background Skin redness is a common cosmetic concern affecting predominantly fair‐skin individuals and often leading to rosacea. On the basis of the current scientific knowledge of …
Number of citations: 12 onlinelibrary.wiley.com
IM Grooming - cosmeticsbusiness.com
… Palmitoyl tripeptide-8 is the active molecule in Neutrazen from Lucas Meyer. Described as a neurocosmetic, it was specifically designed to prevent and reverse signs of neurogenic …
Number of citations: 3 cosmeticsbusiness.com
E Dupont, C Léveillé, J Gomez, E Loing, D Bilodeau - academia.edu
… Palmitoyl tripeptide-8 reduces the production of an inflammatory cytokine (IL-8). Humulus lupulus (hop) strobile inhibits the release, by keratinocytes, of an inflammatory factor (GM-CSF) …
Number of citations: 1 www.academia.edu
WA Fisk, HA Lev‐Tov, AK Clark… - Phytotherapy …, 2015 - Wiley Online Library
… Two studies were only found in abstract form; one evaluated a flavonoid cream (Grazyna et al., 2012) and the other a combination cream containing palmitoyl tripeptide-8 epurea extract…
Number of citations: 19 onlinelibrary.wiley.com
H Polonini, A Ameneiro-Alvarez, C Zander - Journal of Cosmetics …, 2022 - scirp.org
… leaf extract, palmitoyl tripeptide-8, bisabolol, hyaluronic acid, tocopheryl acetate and a combination of 8 functional oils (Persea gratissima, Simmondsia chinensis, Rosa canina, Cocos …
Number of citations: 2 www.scirp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.